An In-Depth Technical Guide to 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6)
An In-Depth Technical Guide to 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,4,5-trifluorobenzene is a versatile fluorinated organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique electronic properties, conferred by the presence of three fluorine atoms and a bromine atom on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into the biological signaling pathways that can be modulated by its derivatives.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 1-Bromo-2,4,5-trifluorobenzene, providing a ready reference for laboratory use.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 327-52-6 | [1][2] |
| Molecular Formula | C₆H₂BrF₃ | [2][6] |
| Molecular Weight | 210.98 g/mol | [2][6] |
| Appearance | Clear, slightly yellow liquid | [1][2] |
| Melting Point | -19 °C | [1][2] |
| Boiling Point | 144 °C | [1][2] |
| Density | 1.802 g/mL at 25 °C | [1][7] |
| Refractive Index (n²⁰/D) | 1.485 | [1][7] |
| Solubility | Insoluble in water | [7] |
Table 2: Spectroscopic Data
| Technique | Data Summary | Reference(s) |
| ¹H NMR | Spectrum available | [8] |
| ¹³C NMR | Spectrum available | [8] |
| Mass Spectrometry | Spectrum available | [6] |
| IR Spectroscopy | Spectrum available | [8] |
| Raman Spectroscopy | Spectrum available | [9] |
Synthesis and Reactions: Experimental Protocols
1-Bromo-2,4,5-trifluorobenzene is a key starting material for introducing the 2,4,5-trifluorophenyl moiety into target molecules. This is often achieved through Grignard reagent formation or palladium-catalyzed cross-coupling reactions.
Synthesis of 1-Bromo-2,4,5-trifluorobenzene
A patented method for the synthesis of 1-Bromo-2,4,5-trifluorobenzene involves the bromination of 1,2,4-trifluorobenzene.[10]
Protocol:
-
To a reaction vessel containing an organic solvent (e.g., carbon tetrachloride or chloroform), add 1,2,4-trifluorobenzene and iron powder. The molar ratio of 1,2,4-trifluorobenzene to iron powder should be approximately 1:0.025-0.050.
-
At a controlled temperature of 43-48 °C, slowly add liquid bromine. The molar ratio of 1,2,4-trifluorobenzene to bromine should be in the range of 1:0.5-1.5.
-
After the addition of bromine is complete, continue the reaction for 3-4 hours.
-
Introduce azobisisobutyronitrile (AIBN) to the reaction mixture, with a molar ratio of 1,2,4-trifluorobenzene to AIBN of 1:0.002-0.006, and raise the temperature to 62-68 °C.
-
Stir the mixture to ensure homogeneity and then increase the temperature to 82-102 °C to bring the reaction to completion.
-
Upon completion, the reaction mixture is purified (e.g., by distillation) to yield 1-Bromo-2,4,5-trifluorobenzene.
Grignard Reaction
The bromine atom in 1-Bromo-2,4,5-trifluorobenzene can be readily converted to a Grignard reagent, a powerful nucleophile for forming carbon-carbon bonds.
General Protocol for Grignard Reagent Formation and Reaction with an Electrophile (e.g., Benzaldehyde):
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently warm the flask until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 1-Bromo-2,4,5-trifluorobenzene (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction may be initiated by gentle warming.
-
Grignard Reagent Formation: Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 1-Bromo-2,4,5-trifluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the Grignard reagent has formed, cool the reaction mixture in an ice bath. Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in the anhydrous solvent.
-
Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by a suitable method such as column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a highly effective method for forming biaryl compounds, which are common motifs in drug molecules.
General Protocol for Suzuki-Miyaura Coupling with an Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid):
-
Reaction Setup: In a reaction vessel, combine 1-Bromo-2,4,5-trifluorobenzene (1.0 equivalent), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for the required time (typically several hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery and Development
1-Bromo-2,4,5-trifluorobenzene is a key intermediate in the synthesis of various biologically active molecules, including quinolone antibacterials, and as a building block for potential anti-inflammatory and anti-cancer agents.[2][11]
Quinolone Antibacterials
The 2,4,5-trifluorophenyl moiety is a common feature in many modern fluoroquinolone antibiotics. These drugs exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[10][12]
Mechanism of Action of Quinolone Antibacterials:
The following diagram illustrates the signaling pathway of quinolone-mediated inhibition of bacterial DNA gyrase.
Caption: Mechanism of quinolone antibacterial action.
Anti-Inflammatory Agents
The trifluorophenyl group can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs). A key target for many NSAIDs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is involved in the inflammatory response.
Representative Signaling Pathway for COX-2 Inhibition:
The diagram below shows the mechanism of action of a selective COX-2 inhibitor like celecoxib, a class of drugs for which derivatives of 1-Bromo-2,4,5-trifluorobenzene could be developed.[3][8][13][14][15]
Caption: COX-2 inhibition pathway for anti-inflammatory effect.
Anti-Cancer Agents
Fluorinated compounds are prevalent in oncology drug discovery. The 2,4,5-trifluorophenyl moiety can be a key component of kinase inhibitors that target signaling pathways dysregulated in cancer. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) are used to treat various cancers.
Representative Signaling Pathway for EGFR Inhibition:
The following diagram illustrates the mechanism of an EGFR inhibitor like erlotinib, representing a potential application for novel compounds derived from 1-Bromo-2,4,5-trifluorobenzene.[2][7][11][12][16]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. drugs.com [drugs.com]
- 13. ClinPGx [clinpgx.org]
- 14. news-medical.net [news-medical.net]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]




